N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKFPRGGFVIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. In this case, the starting materials would include 2,4-dimethylphenylhydrazide and 4-fluorophenylacetic acid.
Acylation Reaction: The oxadiazole intermediate is then acylated with an appropriate acylating agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The position and nature of substituents on the oxadiazole ring critically influence biological activity and physicochemical properties. Key analogues include:
Key Observations :
Acetamide Modifications
The 4-fluorophenyl group in the target compound distinguishes it from analogues with alternative aryl or alkyl substituents:
Key Observations :
Anticancer Potential
- CDD-934506 (4-methoxyphenyl oxadiazole) inhibits MMP-9 (IC₅₀: 7.1 µM), a protease linked to tumor invasion .
- Compounds 8 and 9 () with benzodioxolylmethyl groups show cytotoxicity on A549 lung cancer cells (IC₅₀: 12–15 µM) via MMP-9 inhibition .
- The target compound’s 2,4-dimethylphenyl group may confer selectivity for hydrophobic enzyme pockets, but activity data are lacking.
Antimicrobial Activity
- 6f () with a 4-chlorophenyl group exhibits potent antimicrobial activity (MIC: 2.5 µg/mL vs. S. aureus) .
- 8g () shows moderate activity against Gram-positive bacteria, likely due to its indole moiety disrupting membrane integrity .
Physicochemical Properties
| Property | Target Compound | CDD-934506 | 6f |
|---|---|---|---|
| LogP* | ~3.2 (predicted) | 3.8 | 2.9 |
| Solubility (mg/mL) | Low (lipophilic) | Moderate | Moderate |
| Metabolic Stability | High (4-F) | Moderate | Low |
*Calculated using fragment-based methods.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. The oxadiazole scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O2, with a molecular weight of approximately 299.33 g/mol. The compound features an oxadiazole ring and fluoro-substituted phenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 299.33 g/mol |
| Structure | Structure |
Biological Activities
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- The oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxadiazole ring can enhance the antiproliferative effects by targeting specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC) .
- A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
- Interaction with Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, interfering with replication and transcription processes .
- Modulation of Signaling Pathways : The compound may affect pathways related to cell cycle regulation and apoptosis.
Case Studies
- Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates a strong potential for further development as an anticancer agent .
- Antimicrobial Testing : Another study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating effective antimicrobial properties .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by acylation or coupling reactions. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole core using hydrazide derivatives and carbonyl compounds under acidic or basic conditions .
- Acylation : Coupling the oxadiazole intermediate with 2-(4-fluorophenyl)acetic acid derivatives via amide bond formation, often using coupling agents like EDCI or HOBt .
- Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or dichloromethane) significantly influence yield. For example, prolonged reaction times may lead to side products, while inert atmospheres (N₂/Ar) prevent oxidation .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemical details, as demonstrated in related oxadiazole derivatives .
- Purity Analysis : HPLC with UV detection or GC-MS ensures >95% purity, critical for biological assays .
Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), bacterial strains, or incubation times .
- Concentration Gradients : Dose-dependent effects may switch activity from inhibitory to cytotoxic .
- Standardization : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What computational strategies are effective in predicting target interactions and optimizing bioactivity?
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., COX-2, DNA topoisomerases) by analyzing binding affinities and pose validation .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values for fluorophenyl groups) with activity trends .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .
Basic: What are the solubility challenges and formulation strategies for this compound in preclinical studies?
- Solubility Profile : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based solubilization .
- Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability, as shown for structurally related thiadiazole derivatives .
- Stability : Protect from light and moisture to prevent oxadiazole ring degradation .
Advanced: How do electronic and steric effects of substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) modulate reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and hydrogen-bonding interactions with targets like kinases .
- Steric Hindrance : Bulky 2,4-dimethylphenyl groups may reduce binding to shallow active sites but improve selectivity .
- Synergistic Effects : Combined fluorophenyl and oxadiazole moieties enhance π-π stacking with aromatic residues in enzyme pockets .
Basic: What safety and handling protocols are recommended for laboratory-scale synthesis?
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates (e.g., thiols, acyl chlorides) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
